(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid
Brand Name: Vulcanchem
CAS No.: 128438-01-7
VCID: VC21167261
InChI: InChI=1S/C24H19N3O3S/c25-23-26-20(16-31-23)21(22(28)29)27-30-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,25,26)(H,28,29)/b27-21-
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O
Molecular Formula: C24H19N3O3S
Molecular Weight: 429.5 g/mol

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid

CAS No.: 128438-01-7

Cat. No.: VC21167261

Molecular Formula: C24H19N3O3S

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid - 128438-01-7

Specification

CAS No. 128438-01-7
Molecular Formula C24H19N3O3S
Molecular Weight 429.5 g/mol
IUPAC Name (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetic acid
Standard InChI InChI=1S/C24H19N3O3S/c25-23-26-20(16-31-23)21(22(28)29)27-30-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,25,26)(H,28,29)/b27-21-
Standard InChI Key XEZIFGWTSLOMMT-MEFGMAGPSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=CSC(=N4)N)\C(=O)O
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator